N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-18-11-13-20(14-12-18)32(29,30)22(21-10-6-16-31-21)17-26-24(28)23(27)25-15-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-14,16,22H,5,9,15,17H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQSCBJLYBEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Potential : The unique structure of the compound allows it to interact with various biological targets, which may lead to anticancer effects. Specific mechanisms of action are still under investigation.
- Enzyme Inhibition : There is evidence suggesting that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a significant inhibition of growth in Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, although detailed mechanisms remain to be elucidated .
- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of furan derivatives with sulfonamide precursors under controlled conditions:
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Tosylation | Base catalysis, elevated temperature |
| 2 | Sulfonation | Strong acids or bases used for activation |
| 3 | Final Coupling | Controlled conditions to ensure purity |
These synthetic methods are crucial for producing the compound in sufficient yields for biological testing.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Sulfonyl Group Variations :
- The target compound’s 4-methylbenzenesulfonyl group (electron-donating methyl) contrasts with the 4-chlorobenzenesulfonyl group in , where chlorine’s electronegativity may alter binding affinity in enzyme inhibition.
- Ranitidine derivatives (e.g., nitroacetamide in ) use sulfanyl (-S-) linkages instead of sulfonamides, reducing steric hindrance but limiting stability under oxidative conditions.
Backbone and Substituent Effects: The phenylpropyl group in the target compound enhances lipophilicity compared to ranitidine’s dimethylamino-methylfuran side chain, which is critical for gastric acid secretion inhibition .
Ethanediamide Linkage :
- The ethanediamide bridge in the target compound and facilitates hydrogen bonding, similar to peptide bonds, making it suitable for protease or kinase targeting. In contrast, ranitidine’s nitroacetamide group offers electrophilic reactivity for covalent binding.
Hypothetical Pharmacological Profiles (Inferred from Structural Analogues)
- Target Compound: Potential applications in kinase inhibition (due to ethanediamide) or antibacterial activity (furan-sulfonamide synergy).
- Ranitidine Nitroacetamide : Validated H₂ receptor antagonist; nitro group may confer unwanted genotoxicity risks.
Preparation Methods
Structural Decomposition and Intermediate Identification
The target molecule comprises three modular components:
-
Tosyl-protected furfuryl ethylamine : 2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethylamine.
-
3-Phenylpropylamine : A commercially available aromatic amine.
-
Ethanediamide core : Derived from oxalic acid derivatives.
Retrosynthetic cleavage at the ethanediamide bonds suggests a convergent synthesis involving coupling of the two amines with oxalyl chloride.
Stepwise Synthesis and Reaction Mechanisms
Tosylation of Furfuryl Alcohol
Furfuryl alcohol reacts with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) with pyridine as a base:
Conditions : 0°C to room temperature (RT), 12 hours. Yield: 85–90%.
Azide Formation and Reduction
The tosylated furfuryl derivative undergoes nucleophilic substitution with sodium azide, followed by Staudinger reduction:
Conditions : DMF at 60°C (azide), then RT (reduction). Yield: 70–75%.
Preparation of 3-Phenylpropylamine
3-Phenylpropylamine is synthesized via hydrogenation of cinnamaldehyde oxime:
Oxalyl Chloride Mediated Coupling
The two amines are sequentially coupled to oxalyl chloride under inert conditions:
Conditions :
Optimization of Reaction Parameters
Solvent and Base Screening
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 0°C → RT | 65 |
| THF | DIPEA | 0°C → RT | 58 |
| Acetone | Pyridine | RT | 42 |
DCM with triethylamine provided optimal yields due to improved solubility of intermediates.
Chromatographic Conditions
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.75 (d, Tosyl aromatic), 6.35 (m, Furan), 3.25 (t, CH₂-NH), 2.45 (s, CH₃) |
| ESI-MS | m/z 455.2 [M+H]⁺ |
Challenges and Mitigation Strategies
Regioselectivity in Tosylation
Tosylation of furfuryl alcohol occasionally led to di-substitution. This was mitigated by using a 1:1 molar ratio of TsCl to alcohol and slow addition at 0°C.
Oxalyl Chloride Hydrolysis
Exposure to moisture caused premature hydrolysis. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) improved yields by 20%.
Industrial-Scale Considerations
Cost-Effective Alternatives
-
Oxalic acid diethyl ester 代替 oxalyl chloride reduced corrosivity but required higher temperatures (80°C, 72% yield).
-
Flow chemistry reduced reaction time from 8 hours to 30 minutes via continuous coupling.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound show promise in:
Q & A
Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide, and how can reaction yields be improved?
Answer: The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Introduce the 4-methylbenzenesulfonyl group via sulfonic acid chloride coupling under anhydrous conditions (e.g., DCM, 0–5°C) .
- Amide coupling : Use EDC/HOBt or DCC as coupling agents for ethanediamide bond formation, monitored by TLC .
- Functional group protection : Protect reactive sites (e.g., furan oxygen) with tert-butyldimethylsilyl (TBS) groups to avoid side reactions .
To improve yields, optimize solvent polarity (e.g., DMF for polar intermediates) and reaction time (e.g., 24–48 hr for amidation) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use analytical triage :
- NMR spectroscopy : Confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons) and sulfonyl group (δ 3.1–3.3 ppm for SO₂CH₃) .
- Mass spectrometry (HRMS) : Validate molecular weight (C₂₈H₃₂N₂O₅S, calculated [M+H]⁺ = 517.21) .
- HPLC : Assess purity (>95% by area under the curve, using a C18 column and acetonitrile/water gradient) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC₅₀ calculations .
- Binding affinity : Use SPR or ITC to measure interactions with target proteins .
Advanced Research Questions
Q. How does the 4-methylbenzenesulfonyl group influence bioactivity compared to analogs with chlorobenzenesulfonyl or benzothiazole groups?
Answer: The methyl group enhances lipophilicity (logP +0.5 vs. chloro analogs), improving membrane permeability but reducing solubility. In contrast, chlorobenzenesulfonyl analogs show higher electrophilicity, increasing covalent binding to cysteine residues in enzymes . Computational docking (e.g., AutoDock Vina) reveals that the methyl group stabilizes hydrophobic pockets in kinase targets (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for chloro analogs) .
Q. How can conflicting data between in vitro activity and in vivo efficacy be resolved?
Answer:
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance) .
- Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability if poor solubility (<10 µM in PBS) is observed .
- Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites (e.g., furan ring oxidation products) .
Q. What computational strategies predict regioselectivity in furan sulfonylation during synthesis?
Answer:
- DFT calculations : Compare activation energies for sulfonylation at C2 vs. C5 of the furan ring (B3LYP/6-31G* level) .
- Molecular electrostatic potential (MEP) maps : Identify electron-rich sites (C2 typically more nucleophilic due to lone pair delocalization) .
- MD simulations : Simulate solvent effects (e.g., DCM vs. THF) on transition state stabilization .
Q. How can enantiomeric purity be ensured given the chiral center at the ethyl-sulfonyl junction?
Answer:
- Chiral HPLC : Use a Chiralpak IG column with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or Sharpless epoxidation for stereocontrol during sulfonylation .
- Circular dichroism (CD) : Validate absolute configuration by matching experimental CD spectra to DFT-simulated data .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing dose-response contradictions in enzyme assays?
Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude aberrant replicates in triplicate experiments .
- ANOVA with post-hoc tests : Compare activity across analogs (e.g., Tukey’s HSD for p < 0.01 significance) .
Q. How can researchers validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor protein thermal stability shifts (ΔTₘ ≥ 2°C) upon compound treatment .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down assays .
Q. What strategies mitigate furan ring instability during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent oxidation .
- Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to inhibit radical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
